2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Description
2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions and a 4-methyl-1,3-thiazol-2-yl group attached to the nitrogen atom
Properties
IUPAC Name |
2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWPZMFLPLAJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiosemicarbazide with α-haloketones under basic conditions.
Introduction of the Benzamide Core: The benzamide core is introduced by reacting 2,6-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiazole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amide group.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated derivatives of the benzamide.
Nucleophilic Substitution: Products include substituted benzamides where fluorine atoms are replaced by other groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide: Lacks the methyl group on the thiazole ring.
2,6-difluoro-N-(4-methyl-1,3-oxazol-2-yl)benzamide: Contains an oxazole ring instead of a thiazole ring.
2,6-difluoro-N-(4-methyl-1,3-imidazol-2-yl)benzamide: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both fluorine atoms and the thiazole ring, which confer distinct electronic properties and potential biological activities. The methyl group on the thiazole ring may also influence its reactivity and binding interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
